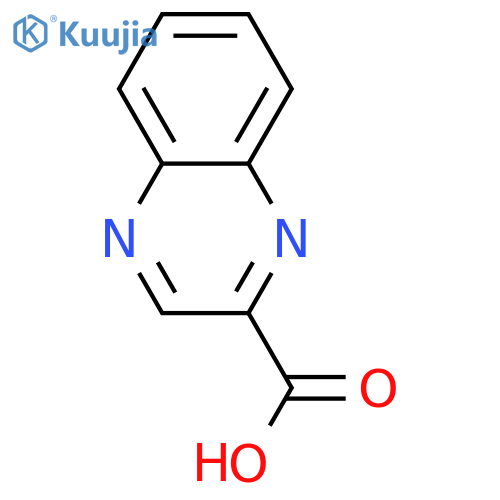

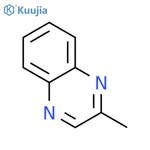

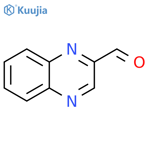

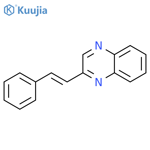

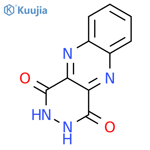

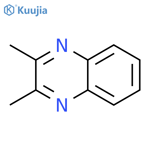

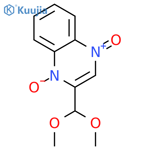

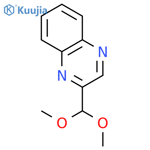

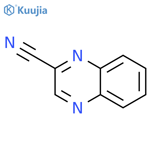

Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid

,

Organic Process Research & Development,

2002,

6(4),

477-481